1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, a chlorophenyl group, a phenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The triazole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a potential inhibitor of bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . The compound’s triazole ring is also known to interact with various enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- can be compared with other similar compounds, such as:
Ketoconazole: An antifungal agent with a similar triazole ring structure.
Fluconazole: Another antifungal agent with a triazole ring.
Cyproconazole: A fungicide with a triazole ring and chlorophenyl group.
The uniqueness of 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
107658-75-3 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-9-5-4-8-14(15)17(23,10-21-12-19-11-20-21)16(22)13-6-2-1-3-7-13/h1-9,11-12,23H,10H2 |
InChI Key |
SEZMDUSABKRAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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